Cas no 75444-80-3 (2-(1-benzothiophen-2-yl)acetonitrile)

2-(1-Benzothiophen-2-yl)acetonitrile is a versatile heterocyclic compound featuring a benzothiophene core linked to an acetonitrile functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive nitrile group enables further derivatization, facilitating the construction of complex molecular architectures. The benzothiophene moiety contributes to enhanced stability and electronic properties, making it useful in applications such as optoelectronics and medicinal chemistry. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its synthetic utility and structural features underscore its importance in advanced chemical synthesis.
2-(1-benzothiophen-2-yl)acetonitrile structure
75444-80-3 structure
Product Name:2-(1-benzothiophen-2-yl)acetonitrile
CAS No:75444-80-3
MF:C10H7NS
MW:173.234280824661
MDL:MFCD12403407
CID:539519
PubChem ID:12631923
Update Time:2025-10-31

2-(1-benzothiophen-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-acetonitrile
    • 2-(1-benzothiophen-2-yl)acetonitrile
    • SPJJYCYYBXUZCP-UHFFFAOYSA-N
    • benzo[b]thiophen-2-yl-acetonitrile
    • 2-(benzo[b]thiophen-2-yl)acetonitrile
    • EN300-223813
    • 75444-80-3
    • benzo[b]thiophen-2-acetonitrile
    • (1-Benzothiophen-2-yl)acetonitrile
    • FT-0762328
    • CS-0210484
    • DTXSID10505031
    • Z1255396401
    • AKOS022638745
    • SCHEMBL274427
    • MDL: MFCD12403407
    • Inchi: 1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2
    • InChI Key: SPJJYCYYBXUZCP-UHFFFAOYSA-N
    • SMILES: S1C(CC#N)=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 173.03001
  • Monoisotopic Mass: 173.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 23.79

2-(1-benzothiophen-2-yl)acetonitrile Pricemore >>

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Additional information on 2-(1-benzothiophen-2-yl)acetonitrile

Comprehensive Overview of 2-(1-Benzothiophen-2-yl)acetonitrile (CAS No. 75444-80-3): Properties, Applications, and Industry Insights

2-(1-Benzothiophen-2-yl)acetonitrile (CAS No. 75444-80-3) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This nitrile-functionalized benzothiophene derivative has garnered significant attention due to its unique molecular structure, which combines the benzothiophene core with an acetonitrile side chain. Researchers and industry professionals frequently search for terms like "benzothiophene derivatives synthesis", "nitrile compounds in drug discovery", and "CAS 75444-80-3 applications", reflecting its growing relevance in modern chemistry.

The compound's molecular formula, C10H7NS, highlights its aromatic heterocyclic nature, making it a valuable intermediate in the synthesis of complex molecules. Recent studies emphasize its role in developing pharmaceutical intermediates, particularly for kinase inhibitors and anticancer agents. With the rise of green chemistry trends, researchers are also exploring eco-friendly synthetic routes for 2-(1-benzothiophen-2-yl)acetonitrile, addressing queries such as "sustainable synthesis of nitrile compounds" and "catalysis in heterocyclic chemistry".

In material science, CAS 75444-80-3 serves as a precursor for organic semiconductors and OLED materials, aligning with the surge in demand for flexible electronics. Its electron-withdrawing nitrile group enhances charge transport properties, a topic frequently searched as "nitrile-functionalized π-conjugated systems". Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing this compound, as evidenced by search trends such as "purity analysis of benzothiophene derivatives".

Regulatory compliance and safety remain key concerns for users handling 2-(1-benzothiophen-2-yl)acetonitrile. While not classified as hazardous under major chemical inventories, proper storage conditions (e.g., anhydrous environments) are often queried ("stability of nitrile compounds"). The compound's melting point (≈80–82°C) and solubility in organic solvents like DMSO are frequently cited in technical discussions.

Emerging applications in catalysis and photoredox reactions further elevate the compound's profile. Patent analyses reveal its use in cross-coupling reactions, addressing search trends like "C–H functionalization using benzothiophene scaffolds". As the pharmaceutical industry shifts toward targeted therapies, the demand for 75444-80-3 as a building block continues to grow, with particular interest in its structure-activity relationships (SAR) in medicinal chemistry.

Global suppliers typically offer 2-(1-benzothiophen-2-yl)acetonitrile in research quantities (100mg–10g), with pricing influenced by purity (≥97%–99%). Chromatographic purification methods ("HPLC purification of nitriles") and scaling-up challenges are common technical queries. The compound's IR spectrum (notable CN stretch at ~2250 cm−1) and X-ray crystallography data are frequently referenced in academic literature.

Future research directions may explore its bioconjugation potential or modifications to enhance water solubility—topics gaining traction in search engines as "polar nitrile derivatives" and "bioorthogonal chemistry". With proper handling and innovative applications, CAS 75444-80-3 will likely maintain its status as a valuable tool in synthetic and medicinal chemistry.

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